molecular formula C15H11BrN2O B7502129 3-[(3-Bromophenyl)methyl]quinazolin-4-one

3-[(3-Bromophenyl)methyl]quinazolin-4-one

Cat. No.: B7502129
M. Wt: 315.16 g/mol
InChI Key: XVVPWARQVPZGRT-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]quinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methyl]quinazolin-4-one typically involves the condensation of 3-bromobenzylamine with anthranilic acid derivatives. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the quinazolinone core. Common reagents used in this synthesis include acetic anhydride, phosphorus oxychloride, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones .

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The bromophenyl group can enhance binding affinity to these targets, thereby increasing the compound’s potency. Molecular docking studies have provided insights into its binding modes and interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]quinazolin-4-one
  • 3-[(4-Methylphenyl)methyl]quinazolin-4-one
  • 3-[(4-Fluorophenyl)methyl]quinazolin-4-one

Uniqueness

3-[(3-Bromophenyl)methyl]quinazolin-4-one is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and enhanced potency in certain applications.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-5-3-4-11(8-12)9-18-10-17-14-7-2-1-6-13(14)15(18)19/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVPWARQVPZGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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